Cas no 91-15-6 (1,2-Dicyanobenzene)

Phthalonitrile, molecular weight: 128.13, white needle like crystal, soluble in ethanol \ ether \ chloroform and benzene, insoluble in water and petroleum, can volatilize with water vapor. It is mainly used as pigment and other fine chemical intermediates, and can be widely used in the synthesis of phthalocyanine sulfonamide drugs \ phthalocyanine pigments and dyes \ high thermal resistance polyamide fiber \ xylenyl \ diisocyanate plastics and desulfurization catalysts< Br>
1,2-Dicyanobenzene structure
1,2-Dicyanobenzene structure
1,2-Dicyanobenzene
91-15-6
C8H4N2
128.130761146545
MFCD00001771
34588
7042

1,2-Dicyanobenzene Properties

Names and Identifiers

    • Phthalonitrile
    • o-pdn[qr]
    • o-phthalodinitrile[qr]
    • ortho-dicyanobenzene[qr]
    • Phthalic acid dinitrile
    • phthalicacid,dinitrile[qr]
    • USAF nd-09
    • 1,2-Dicyanobenzene
    • 1,2-Benzenedicarbonitrile
    • dicyanobenzene
    • Ftalodinitril
    • Ftalonitril
    • o-dicyanobenzene
    • o-PDN
    • o-phthalonitrile
    • PHTHALICNITRILE
    • Phthalodinitril
    • PHTHALODINITRILE
    • o-Phthalodinitrile
    • 1,2-Benzodinitrile
    • o-Cyanobenzonitrile
    • o-Benzenedicarbonitrile
    • benzene-1,2-dicarbonitrile
    • o-Benzenedinitrile
    • 1,2-Benzendikarbonitril
    • ortho-Dicyanobenzene
    • Benzenedicarbonitrile
    • Ftalonitril [Czech]
    • Ftalodinitril [Czech]
    • 1,2-Benzendikarbonitril [Czech]
    • Phthalonitrile (8CI)
    • 1,2-Bis(cyano)benzene
    • NSC 17562
    • o-Benzodinitrile
    • STK802328
    • 91-15-6
    • O-PHTHALONITRILE
    • CCRIS 8898
    • AC-14597
    • 1,2-BIS(CYANO)BENZENE
    • HSDB 5273
    • D70390
    • AKOS000120698
    • CHEMBL3185350
    • CAS-91-15-6
    • CS-W016553
    • SCHEMBL57480
    • EINECS 202-044-8
    • NSC-17562
    • W-100316
    • o-Pdn
    • WLN: NCR BCN
    • DTXSID8029604
    • 1,2-Dicyanobenzene, 98%
    • 1,2-BENZENEDICARBONITRILE
    • AI3-00049
    • MFCD00001771
    • Tox21_200999
    • F0001-2216
    • EC 202-044-8
    • DB-030219
    • USAF ND-09
    • Q408783
    • UNII-978627YAJU
    • NS00009417
    • P0404
    • NCGC00248893-01
    • 1,2-BENZENEDICARBONITRILE [HSDB]
    • EN300-21053
    • Z104486876
    • DTXCID709604
    • 978627YAJU
    • NSC17562
    • NCGC00258552-01
    • +Expand
    • MFCD00001771
    • XQZYPMVTSDWCCE-UHFFFAOYSA-N
    • 1S/C8H4N2/c9-5-7-3-1-2-4-8(7)6-10/h1-4H
    • N#CC1C(C#N)=CC=CC=1
    • 775028

Computed Properties

  • 128.03700
  • 0
  • 2
  • 0
  • 128.037
  • 10
  • 178
  • 0
  • 0
  • 0
  • 0
  • 0
  • 1
  • 1
  • nothing
  • 0
  • 47.6

Experimental Properties

  • 1.42996
  • 47.58000
  • 1.6231 (estimate)
  • 0.56 g/L (25 ºC)
  • 227.54°C (rough estimate)
  • 137-139 °C (lit.)
  • Fahrenheit: 323.6 ° f < br / > Celsius: 162 ° C < br / >
  • benzene: 50 mg/mL, clear
  • Colorless needle like crystals. It can volatilize with water vapor. It can be gradually hydrolyzed into acid by hot hydrochloric acid.
  • 7 (H2O)
  • Stable. Incompatible with strong bases, strong acids, strong oxidizing agents, strong reducing agents.
  • Soluble in ethanol, ether, chloroform and benzene, slightly soluble in water and petroleum.
  • 1.24

1,2-Dicyanobenzene Security Information

  • GHS06 GHS06
  • TI8575000
  • 1
  • 6.1
  • S36/37/39-S45-S28A
  • II
  • R23/24/25
  • T T
  • UN 3439 6.1/PG 2
  • H300
  • P264,P301+P310
  • dangerous
  • Store at room temperature
  • III
  • 25
  • Danger
  • Yes
  • 6.1

1,2-Dicyanobenzene Customs Data

  • 2926909090
  • China Customs Code:

    2926909090

    Overview:

    2926909090 Other nitrile based compounds. VAT:17.0% Tax refund rate:9.0% Regulatory conditions:nothing MFN tariff:6.5% general tariff:30.0%

    Declaration elements:

    Product Name, component content, use to

    Summary:

    HS:2926909090 other nitrile-function compounds VAT:17.0% Tax rebate rate:9.0% Supervision conditions:none MFN tariff:6.5% General tariff:30.0%

1,2-Dicyanobenzene Price

Enterprise No. Product Name Cas No. Purity Specification Price Update Time Inquiry
1PlusChem
1P003DUX-25g
Phthalonitrile
91-15-6 95%
25g
$12.00 2024-04-20
A2B Chem LLC
AB57129-25g
Phthalonitrile
91-15-6 95%
25g
$11.00 2024-05-20
Aaron
AR003E39-25g
Phthalonitrile
91-15-6 98%
25g
$4.00 2024-07-18
abcr
AB118582-100 g
Phthalonitrile, 98%; .
91-15-6 98%
100 g
€50.90 2023-07-20
Ambeed
A802090-25g
Phthalonitrile
91-15-6 95%
25g
$14.0 2024-05-30
Enamine
EN300-21053-0.05g
benzene-1,2-dicarbonitrile
91-15-6 95%
0.05g
$19.0 2023-09-16
eNovation Chemicals LLC
D634853-1kg
Phthalonitrile
91-15-6 98%
1kg
$130 2022-10-13
Fluorochem
079485-1g
Phthalonitrile
91-15-6 95%
1g
£10.00 2022-03-01
Life Chemicals
F0001-2216-0.25g
1,2-Dicyanobenzene
91-15-6 95%+
0.25g
$18.0 2023-09-07
Oakwood
079485-10g
Phthalonitrile
91-15-6 98%
10g
$10.00 2024-07-19

1,2-Dicyanobenzene Synthesis

Synthetic Circuit 1

Reaction Conditions
1.1 Reagents: Ammonia Catalysts: Vanadium oxide (V2O5) ,  Titania Solvents: Water ;  370 °C
Reference
Ammoxidation of 2-picoline catalyzed by modified V2O5/TiO2
Pan, Jiong-bin; Huang, Jia-min; Li, Jia-xu; Jiang, Zeng-yang; Lan, Jia-long; et al, Monatshefte fuer Chemie, 2014, 145(8), 1365-1369

Synthetic Circuit 2

Reaction Conditions
1.1 Reagents: Ammonia Catalysts: Molybdovanadophosphoric acid (H4PMo11VO40) ,  Titania ;  2 h, 375 - 450 °C
Reference
A Versatile VMPO Catalyst Prepared In Situ for Oxidative Ammonolysis of Isomeric Picolines and Xylenes
Senapati, Rabinarayan; Pathak, D. D.; Dutta, P., Russian Journal of General Chemistry, 2020, 90(2), 292-298

Synthetic Circuit 3

Reaction Conditions
1.1 Reagents: Triethylamine ,  Sulfonyl fluoride Solvents: Acetonitrile ;  15 - 30 min, rt
Reference
SO2F2-Promoted Dehydration of Aldoximes: A Rapid and Simple Access to Nitriles
Zhao, Yiyong; Mei, Guangyao; Wang, Haibo; Zhang, Guofu; Ding, Chengrong, Synlett, 2019, 30(12), 1484-1488

Synthetic Circuit 4

Reaction Conditions
1.1 Reagents: Potassium phenoxide ,  Potassium carbonate ,  Triphenylphosphine ,  Dimethyl maleate Catalysts: Palladium diacetate Solvents: Dimethylformamide ;  24 h, 120 °C
Reference
Pd Catalysis in Cyanide-Free Synthesis of Nitriles from Haloarenes via Isoxazolines
Maestri, Giovanni; Caneque, Tatiana; Della Ca, Nicola; Derat, Etienne; Catellani, Marta; et al, Organic Letters, 2016, 18(23), 6108-6111

Synthetic Circuit 5

Reaction Conditions
1.1 Reagents: Sodium carbonate Catalysts: 2301851-81-8 (immobilized on SiO2-coated Fe3O4) Solvents: Dimethylformamide ;  5 h, 120 °C
Reference
Synthesis, characterization and catalytic performance of Pd(II) complex immobilized on Fe3O4@SiO2 nanoparticles for the ligand-free cyanation of aryl halides using K4Fe(CN)6
Nasrollahzadeh, Mahmoud ; Maryami, Mahboobe; Sajjadi, Mohaddeseh; Mehdipour, Ebrahim, Applied Organometallic Chemistry, 2019, 33(5),

Synthetic Circuit 6

Reaction Conditions
1.1 Catalysts: Copper Solvents: Dimethylformamide ;  6 h, 120 °C
Reference
Copper Nanoparticles from Copper Aluminum Hydrotalcite: An Efficient Catalyst for Acceptor- and Oxidant-Free Dehydrogenation of Amines and Alcohols
Damodara, Dandu; Arundhathi, Racha; Likhar, Pravin R., Advanced Synthesis & Catalysis, 2014, 356(1), 189-198

Synthetic Circuit 7

Reaction Conditions
1.1 Solvents: Chloroform ;  rt → 160 °C; 24 h, 160 °C
Reference
Electrochemical behaviour of chloro- and hydroxy- subphthalocyanines
Swarts, Pieter J.; Conradie, Jeanet, Electrochimica Acta, 2020, 329,

Synthetic Circuit 8

Reaction Conditions
1.1 Reagents: Sodium carbonate Catalysts: Palladium (poly(triphenylimidazole) supported) Solvents: Dimethylformamide ;  10 h, 120 °C
Reference
A Porous Organic Poly(triphenylimidazole) Decorated with Palladium Nanoparticles for the Cyanation of Aryl Iodides
Yu, Haiwen; Xu, Siqi; Liu, Yijiang; Chen, Hongbiao; Li, Huaming, Chemistry - An Asian Journal, 2018, 13(18), 2708-2713

Synthetic Circuit 9

Reaction Conditions
1.1 Reagents: Potassium acetate Catalysts: (SP-4-2)-Dichloro[1,1′-(oxydi-2,1-phenylene)bis[1,1-diphenylphosphine-κP]]pallad… Solvents: 1,4-Dioxane ,  Water ;  80 min, 90 °C
Reference
Improved Substrate Scope in the Potassium Hexacyanoferrate(II)-Based Cyanation for the Synthesis of Benzonitriles and Their Heterocyclic Analogues
Richardson, Jeffery ; Mutton, Simon P., Journal of Organic Chemistry, 2018, 83(9), 4922-4931

Synthetic Circuit 10

Reaction Conditions
1.1 Reagents: Potassium carbonate Catalysts: Copper oxide (CuO) ,  Palladium Solvents: Dimethylformamide ;  12 h, 120 °C
Reference
Pd/CuO nanoparticles as a highly effective catalyst for the cyanation of aryl halides under ligand-free conditions
Nasrollahzadeh, Mahmoud, Tetrahedron Letters, 2016, 57(3), 337-339

Synthetic Circuit 11

Reaction Conditions
1.1 Catalysts: N,N,N′,N′-Tetramethylethylenediamine ,  Palladium diacetate ,  1,5-Bis(diphenylphosphino)pentane Solvents: Toluene
Reference
Palladium-catalyzed reactions for fine chemical synthesis. Part 21. A new palladium catalyst system for the cyanation of aryl chlorides
Sundermeier, M.; Zapf, A.; Beller, M.; Sans, J., Tetrahedron Letters, 2001, 42(38), 6707-6710

Synthetic Circuit 12

Reaction Conditions
1.1 Reagents: Ammonium hydroxide ,  Ammonium bromide Catalysts: Iodine Solvents: Tetrahydrofuran ;  rt; 1 - 12 h, rt
1.2 Reagents: Sodium thiosulfate Solvents: Water
Reference
NH4Br-Promoted Single-Step and Transition-Metal-Free Conversion of Aldehydes to Nitriles in Ammonia Water
Wang, Jin ; Yang, Xiao-Qin; Li, Na; Wang, Li.-Li, ChemistrySelect, 2022, 7(45),

Synthetic Circuit 13

Reaction Conditions
1.1 Catalysts: Palladium chloride Solvents: Acetonitrile ,  Water ;  15 h, reflux
Reference
An overview on the progress and development on the palladium catalyzed direct cyanation
Heydari, Somayyeh; Habibi, Davood; Reza Faraji, Ali; Keypour, Hassan; Mahmoudabadi, Masoumeh, Inorganica Chimica Acta, 2021, 514,

Synthetic Circuit 14

Reaction Conditions
1.1 Reagents: Potassium carbonate Catalysts: Carbon ,  Copper Solvents: Dimethylformamide ;  12 h, 120 °C
Reference
Synthesis and catalytic activity of carbon supported copper nanoparticles for the synthesis of aryl nitriles and 1,2,3-triazoles
Nasrollahzadeh, Mahmoud; Jaleh, Babak; Fakhri, Parisa; Zahraei, Ali; Ghadery, Esmaeil, RSC Advances, 2015, 5(4), 2785-2793

1,2-Dicyanobenzene Raw materials

1,2-Dicyanobenzene Preparation Products

1,2-Dicyanobenzene Suppliers

Jiangsu Xinsu New Materials Co., Ltd
Gold Member
Audited Supplier Audited Supplier
(CAS:91-15-6)
SUN WEN TING
13914000513
sales1@senfeida.com
TIAN MEN HENG CHANG HUA GONG Co., Ltd.
Audited Supplier Audited Supplier
(CAS:91-15-6)
LEI JING LI
15102714773
1178380033@qq.com
Shanghai Aladdin Biochemical Technology Co., Ltd
Audited Supplier Audited Supplier
(CAS:91-15-6)
A LA DING
anhua.mao@aladdin-e.com
SHANG HAI YUAN YE Biotechnology Co., Ltd.
Audited Supplier Audited Supplier
(CAS:91-15-6)
TANG SI LEI
15026964105
2881489226@qq.com

1,2-Dicyanobenzene Related Literature

Recommended suppliers
Suzhou Senfeida Chemical Co., Ltd
(CAS:91-15-6)Phthalonitrile
sfd6279
99.9%
200kg
discuss personally